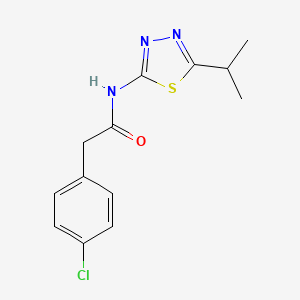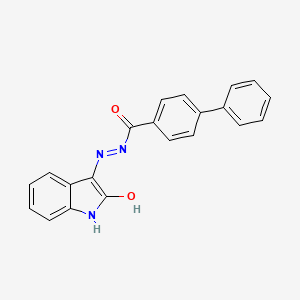
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-biphenylcarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-biphenylcarbohydrazide, also known as BIQ, is a synthetic compound that belongs to the class of hydrazide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism of Action
As mentioned earlier, the mechanism of action of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-biphenylcarbohydrazide involves the inhibition of topoisomerase II. Topoisomerase II is an enzyme that is involved in the regulation of DNA topology and plays a crucial role in DNA replication and cell division. This compound binds to the enzyme and prevents it from carrying out its normal function, leading to DNA damage and ultimately cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly related to its anticancer activity. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been reported to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-biphenylcarbohydrazide is its high yield and purity during synthesis, making it readily available for lab experiments. Additionally, its selective binding to copper ions makes it a useful tool for bioimaging applications. However, one limitation of this compound is its low solubility in water, which can hinder its use in certain experiments.
Future Directions
There are several future directions for the research and development of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-biphenylcarbohydrazide. One potential application is as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and toxicity in vivo. Additionally, this compound can be further modified to improve its solubility and selectivity towards specific metal ions, making it a more versatile tool for bioimaging applications. Overall, the potential applications of this compound in various fields make it an exciting compound for further research and development.
Synthesis Methods
The synthesis of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-biphenylcarbohydrazide can be achieved by the reaction of 4-biphenylcarboxylic acid hydrazide with isatin in the presence of acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form this compound. The yield of the reaction is generally high, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-biphenylcarbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of topoisomerase II, which is an essential enzyme for DNA replication and cell division. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its anticancer activity, this compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and exhibit fluorescence emission, making it a promising candidate for bioimaging applications.
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(16-12-10-15(11-13-16)14-6-2-1-3-7-14)24-23-19-17-8-4-5-9-18(17)22-21(19)26/h1-13,22,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRGMGZDDNFOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
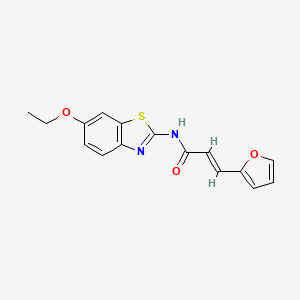
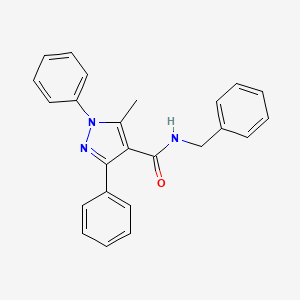
![2-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5737167.png)
![N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5737174.png)
![4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5737175.png)

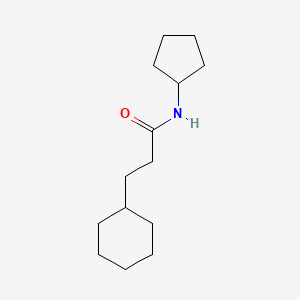
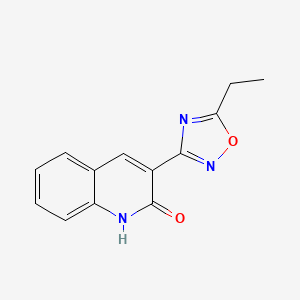
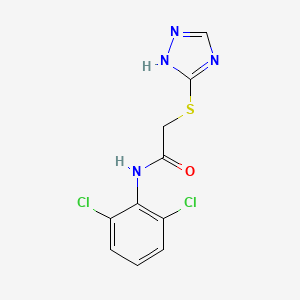
![4-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5737210.png)

![methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5737235.png)

